4-Amino-1,1-difluorobutan-2-ol
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Overview
Description
4-Amino-1,1-difluorobutan-2-ol is an organic compound with the molecular formula C4H9F2NO and a molecular weight of 125.12 g/mol . This compound is characterized by the presence of an amino group (-NH2) and two fluorine atoms attached to the butanol backbone, making it a unique fluorinated alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,1-difluorobutan-2-ol typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chloro-1,1-difluorobutane with ammonia under controlled conditions to replace the chlorine atom with an amino group . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,1-difluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of difluorobutanone or difluorobutanal.
Reduction: Formation of difluorobutylamine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Amino-1,1-difluorobutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-1,1-difluorobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to specific receptor sites and altering their conformation .
Comparison with Similar Compounds
- 4-Amino-1-fluorobutan-2-ol
- 4-Amino-1,1,1-trifluorobutan-2-ol
- 4-Amino-2,2-difluorobutan-1-ol
Comparison: 4-Amino-1,1-difluorobutan-2-ol is unique due to the presence of two fluorine atoms at the same carbon, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher stability and enhanced binding affinity towards molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-amino-1,1-difluorobutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)3(8)1-2-7/h3-4,8H,1-2,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUZTAYYIQVQKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538626-71-9 |
Source
|
Record name | 4-amino-1,1-difluorobutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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